molecular formula C21H18F4N2O2 B563345 N-Trifluoroacetodesmethyl Citalopram-d3 CAS No. 1189981-17-6

N-Trifluoroacetodesmethyl Citalopram-d3

Cat. No.: B563345
CAS No.: 1189981-17-6
M. Wt: 409.399
InChI Key: AIVUSJIHPDCSPS-FIBGUPNXSA-N
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Description

N-Trifluoroacetodesmethyl Citalopram-d3 (CAS: 1217697-83-0, TRC T786350) is a deuterated analog of citalopram, a selective serotonin reuptake inhibitor (SSRI). This compound is chemically modified by the substitution of three hydrogen atoms with deuterium at specific positions (denoted by "-d3") and the introduction of a trifluoroacetyl group. It is primarily utilized as a reference standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies, impurity profiling, and metabolic pathway analysis . Its deuterated structure enhances detection sensitivity and reduces interference in quantitative assays, making it indispensable for high-precision research.

Properties

CAS No.

1189981-17-6

Molecular Formula

C21H18F4N2O2

Molecular Weight

409.399

IUPAC Name

N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-(trideuteriomethyl)acetamide

InChI

InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/i1D3

InChI Key

AIVUSJIHPDCSPS-FIBGUPNXSA-N

SMILES

CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Core Structure Derivation from Citalopram

The synthesis of N-Trifluoroacetodesmethyl Citalopram-d3 begins with the parent compound, citalopram, which possesses a bicyclic phthalan scaffold substituted with a fluorophenyl group and a dimethylaminopropyl side chain. Desmethylation of citalopram is achieved via selective N-demethylation using reagents such as titanium(IV) chloride or boron tribromide, yielding desmethyl citalopram. Subsequent deuteration targets the methyl group adjacent to the amine, typically employing deuterated methyl iodide (CD3I) under basic conditions to replace hydrogen atoms with deuterium.

Key Reaction Pathway:

  • N-Demethylation:

    Citalopram+TiCl4Desmethyl Citalopram+CH3Cl\text{Citalopram} + \text{TiCl}_4 \rightarrow \text{Desmethyl Citalopram} + \text{CH}_3\text{Cl}

    Reaction conditions: Anhydrous dichloromethane, 0–5°C, 12–24 hours.

  • Deuteration:

    Desmethyl Citalopram+CD3IDesmethyl Citalopram-d3+HI\text{Desmethyl Citalopram} + \text{CD}_3\text{I} \rightarrow \text{Desmethyl Citalopram-d3} + \text{HI}

    Solvent: Dimethylformamide (DMF), temperature: 50–60°C, reaction time: 6–8 hours.

Trifluoroacetylation for Stability Enhancement

The introduction of the trifluoroacetyl (TFA) group serves dual purposes: stabilizing the amine moiety and facilitating chromatographic separation. Trifluoroacetic anhydride (TFAA) is reacted with desmethyl citalopram-d3 in the presence of a base such as triethylamine to form this compound.

Reaction Conditions:

  • Molar ratio: 1:1.2 (desmethyl citalopram-d3 : TFAA)

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Duration: 2–4 hours

Purification and Analytical Characterization

Chromatographic Purification

Crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Mobile phases typically consist of acetonitrile and water containing 0.1% formic acid to enhance ionization in subsequent mass spectrometric analysis.

Optimized HPLC Parameters:

ParameterValue
ColumnC18, 250 × 4.6 mm, 5 μm
Flow Rate1.0 mL/min
Gradient20–80% acetonitrile in 15 min
DetectionUV at 254 nm

Structural Confirmation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d6): Absence of signals at δ 2.2–2.5 ppm (protons on the methyl group) confirms deuteration.

  • ¹³C NMR: Peaks at δ 120–125 ppm (q, J = 288 Hz) correlate with the trifluoroacetyl group.

High-Resolution Mass Spectrometry (HRMS):

  • Observed m/z: 409.39 [M+H]⁺ (calculated for C21H15D3F4N2O2: 409.39).

  • Isotopic pattern analysis confirms the incorporation of three deuterium atoms (Δm/z = 0.503).

Challenges in Isotopic Purity and Scalability

Deuterium Exchange Side Reactions

Despite rigorous conditions, partial proton-deuterium exchange may occur at labile positions (e.g., hydroxyl or amine groups). To mitigate this, reactions are conducted under anhydrous conditions, and deuterated solvents (e.g., DMF-d7) are employed.

Scalability of Palladium-Catalyzed Steps

Large-scale synthesis requires optimization of catalyst loading and reaction time. For example, reducing palladium(II) chloride from 10 mol% to 5 mol% in coupling reactions maintains yield (>85%) while lowering costs.

Comparative Analysis of Synthetic Routes

Route A: Sequential Deuteration and Trifluoroacetylation

  • Advantages: High isotopic purity (≥98%), minimal side products.

  • Disadvantages: Multi-step process, longer synthesis time (72 hours).

Route B: One-Pot Deuteration-Acylation

  • Advantages: Reduced solvent usage, faster (48 hours).

  • Disadvantages: Lower yield (70–75%) due to competing reactions .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetodesmethyl Citalopram-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

    Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Trifluoroacetodesmethyl Citalopram-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Helps in studying metabolic pathways and enzyme interactions due to its stable isotope labeling.

    Medicine: Assists in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Citalopram and its derivatives.

    Industry: Employed in the development and quality control of pharmaceutical products.

Mechanism of Action

The mechanism of action of N-Trifluoroacetodesmethyl Citalopram-d3 is similar to that of Citalopram. It primarily targets the serotonin transporter (SERT) in the brain, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety. The deuterium labeling does not significantly alter the mechanism but aids in tracing and quantification in research studies.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The pharmacopeial literature highlights several citalopram-related compounds, including impurities, metabolites, and synthetic intermediates. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Citalopram-Related Compounds
Compound Name Key Structural Features Role/Application
N-Trifluoroacetodesmethyl Citalopram-d3 Deuterated at three positions; trifluoroacetylated desmethyl derivative Internal standard for LC-MS/MS assays
Citalopram Hydrobromide Parent compound; SSRI with a hydrobromide salt Active pharmaceutical ingredient (API)
Citalopram Related Compound A 1-(3-Dimethylaminopropyl)-1-(4’-fluorophenyl)-5-(4-dimethylaminobutyryl)-1,3-dihydrobenzofuran Process impurity (≤0.1% limit)
Citalopram Related Compound C 4-[4-Dimethylamino-1-(4’-fluorophenyl)-1-hydroxy-1-butyl]-3-hydroxymethyl benzonitrile Degradation product (≤0.1% limit)
Citalopram Related Compound H Brominated phthalane derivative with hydrobromide salt Synthetic intermediate or impurity

Sources:

Analytical Performance and Impurity Limits

Pharmacopeial guidelines (USP) specify stringent limits for impurities in citalopram formulations.

Table 2: Chromatographic Data and Impurity Limits
Compound Name Relative Retention Time (RRT) Response Factor (RF) Maximum Allowable Limit (%)
Citalopram Hydrobromide 1.0 1.0
Citalopram Related Compound A 0.13–0.18 0.34–0.77 ≤0.1
Citalopram Related Compound C 0.67 0.69 ≤0.1
Citalopram Related Compound H Not explicitly reported ≤0.1

Notes:

  • RRT and RF values are critical for HPLC method validation .
  • This compound is typically used in assays with a buffer (pH 3.0 monobasic potassium phosphate) and acetonitrile diluent (70:30) to optimize separation .

Key Differentiators

Deuterium Labeling: The -d3 modification in this compound reduces isotopic interference in mass spectrometry, unlike non-deuterated analogs .

Trifluoroacetyl Group : Enhances chromatographic retention and ionization efficiency compared to hydroxylated or desmethyl derivatives .

Q & A

Q. What quality control steps are critical when synthesizing this compound for pharmacokinetic studies?

  • Methodological Answer :
  • Purity : Ensure ≥99.5% chemical purity via two orthogonal methods (e.g., HPLC-UV and GC-FID).
  • Isotopic Purity : Confirm via HRMS (e.g., m/z 423.15 [M+H]<sup>+</sup> for d3) and <sup>2</sup>H-NMR.
  • Documentation : Follow ICH Q7 guidelines for batch records, including raw spectra and chromatograms .

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